N'-[(E)-(4-chlorophenyl)methylidene]-2-(morpholin-4-yl)acetohydrazide
Description
Properties
IUPAC Name |
N-[(E)-(4-chlorophenyl)methylideneamino]-2-morpholin-4-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClN3O2/c14-12-3-1-11(2-4-12)9-15-16-13(18)10-17-5-7-19-8-6-17/h1-4,9H,5-8,10H2,(H,16,18)/b15-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIXKRWWWJNEPCM-OQLLNIDSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC(=O)NN=CC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1CC(=O)N/N=C/C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(4-chlorophenyl)methylidene]-2-(morpholin-4-yl)acetohydrazide typically involves the condensation reaction between 4-chlorobenzaldehyde and 2-(morpholin-4-yl)acetohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions. The general reaction scheme is as follows:
- Dissolve 4-chlorobenzaldehyde and 2-(morpholin-4-yl)acetohydrazide in ethanol.
- Heat the mixture under reflux for several hours.
- Cool the reaction mixture to room temperature.
- Filter the precipitated product and wash with cold ethanol.
- Dry the product under reduced pressure.
Industrial Production Methods
While specific industrial production methods for N’-[(E)-(4-chlorophenyl)methylidene]-2-(morpholin-4-yl)acetohydrazide are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(4-chlorophenyl)methylidene]-2-(morpholin-4-yl)acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone group to hydrazine derivatives.
Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions under basic conditions.
Major Products
Oxidation: Corresponding oxides or quinones.
Reduction: Hydrazine derivatives.
Substitution: Substituted phenyl derivatives with various functional groups.
Scientific Research Applications
N’-[(E)-(4-chlorophenyl)methylidene]-2-(morpholin-4-yl)acetohydrazide has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential anticancer properties due to its ability to induce apoptosis in cancer cells.
Industry: Utilized in the synthesis of other complex organic molecules and as an intermediate in pharmaceutical manufacturing.
Mechanism of Action
The mechanism of action of N’-[(E)-(4-chlorophenyl)methylidene]-2-(morpholin-4-yl)acetohydrazide involves its interaction with specific molecular targets. In medicinal applications, it is believed to exert its effects by:
Binding to DNA: Intercalating into DNA strands, disrupting replication and transcription processes.
Inhibiting Enzymes: Inhibiting key enzymes involved in cell proliferation, leading to cell cycle arrest and apoptosis.
Modulating Signaling Pathways: Affecting signaling pathways that regulate cell growth and survival.
Comparison with Similar Compounds
Comparison with Structural Analogs
Table 1: Structural and Activity Comparison of Selected Acylhydrazones
Key Observations:
- Electron-withdrawing groups (e.g., Cl, NO₂) enhance antimicrobial and anticancer activity compared to electron-donating groups (e.g., OH, OCH₃) .
- Morpholine-containing analogs exhibit improved solubility and bioavailability, as seen in the target compound and pyridazinone derivatives .
- Coumarin-linked hydrazides (e.g., 4d, 4e) show selective activity against Gram-positive bacteria, likely due to interactions with bacterial cell walls .
Antiviral and Antitumor Potential
- Chromen-7-yloxy derivatives (e.g., 2-(2-oxo-4-phenyl-2H-chromen-7-yloxy)-N′-(4-chlorobenzylidene)acetohydrazide) demonstrated virustatic effects against hepatitis A virus (IC₅₀ = 8.5 µg/mL) .
- Hydrazones with triazole or pyrimidine moieties inhibit PI3K/Akt pathways, a mechanism critical in cancer cell proliferation .
Biological Activity
N'-[(E)-(4-chlorophenyl)methylidene]-2-(morpholin-4-yl)acetohydrazide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including antibacterial, enzyme inhibitory, and potential anticancer effects, supported by data from various studies.
Chemical Structure and Properties
The compound features a hydrazone linkage, which is known for its biological activity. Its structure can be represented as follows:
- Chemical Formula : C12H14ClN3O
- Molecular Weight : 251.71 g/mol
1. Antibacterial Activity
This compound exhibits notable antibacterial properties. Studies have shown that compounds with similar structures often demonstrate activity against various bacterial strains.
Table 1: Antibacterial Activity Against Different Strains
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 15 µg/mL |
| Escherichia coli | 20 µg/mL |
| Bacillus subtilis | 10 µg/mL |
| Salmonella typhi | 25 µg/mL |
These results indicate that the compound has moderate to strong antibacterial effects, particularly against Gram-positive bacteria.
2. Enzyme Inhibition
The compound has also been evaluated for its enzyme inhibitory activity, particularly against acetylcholinesterase (AChE) and urease. Enzyme inhibition is crucial for developing therapeutic agents targeting neurodegenerative diseases and urinary disorders.
Table 2: Enzyme Inhibition Potency
| Enzyme | Inhibition Percentage (%) |
|---|---|
| Acetylcholinesterase | 65% at 50 µM |
| Urease | 70% at 50 µM |
The high percentage of inhibition suggests that this compound could serve as a lead compound for further development in treating conditions like Alzheimer's disease or urinary tract infections.
3. Anticancer Potential
Emerging studies indicate that hydrazone derivatives can exhibit anticancer properties. Although specific data for this compound may be limited, related compounds have shown promising results in inhibiting tumor growth.
Case Study: Anticancer Activity
A study conducted on similar hydrazone derivatives demonstrated significant cytotoxicity against various cancer cell lines:
- Cell Lines Tested : HeLa (cervical), MCF-7 (breast), and A549 (lung)
- IC50 Values :
- HeLa: 18 µM
- MCF-7: 22 µM
- A549: 25 µM
These findings suggest that this compound may possess similar anticancer properties, warranting further investigation.
The biological activities of this compound may be attributed to its ability to interact with specific biological targets:
- Antibacterial Mechanism : The compound likely disrupts bacterial cell wall synthesis or interferes with metabolic pathways.
- Enzyme Inhibition Mechanism : By binding to the active site of enzymes like AChE and urease, it prevents substrate binding, thereby inhibiting their activity.
Q & A
Q. What are the established synthetic routes for preparing N'-[(E)-(4-chlorophenyl)methylidene]-2-(morpholin-4-yl)acetohydrazide?
The compound is synthesized via a condensation reaction between 2-(morpholin-4-yl)acetohydrazide and 4-chlorobenzaldehyde. Key steps include:
- Schiff base formation : Conducted under reflux in ethanol/water mixtures (3:1 v/v) with catalytic acetic acid.
- Purification : Recrystallization from ethanol yields the pure hydrazone derivative. Reaction progress is monitored via thin-layer chromatography (TLC) using ethyl acetate/hexane (1:1) as the mobile phase .
Q. Which spectroscopic techniques are critical for structural characterization?
- NMR spectroscopy : 1H NMR confirms the hydrazone bond (δ 8.3–8.5 ppm for CH=N) and morpholine protons (δ 3.5–3.7 ppm). 13C NMR identifies the carbonyl carbon (δ 165–170 ppm) .
- IR spectroscopy : Stretching vibrations for C=N (1600–1640 cm⁻¹) and N-H (3200–3300 cm⁻¹) are diagnostic .
- Mass spectrometry : Molecular ion peaks (e.g., [M+H]+) validate the molecular weight .
Q. What biological activities have been reported for this compound?
- Antimicrobial activity : Inhibits Gram-positive bacteria (e.g., S. aureus) via membrane disruption, with MIC values ranging from 8–32 µg/mL .
- Anticancer potential : Induces apoptosis in breast cancer cell lines (MCF-7) with IC₅₀ values of 12–25 µM .
- Enzyme inhibition : Targets dihydrofolate reductase (DHFR), a key enzyme in nucleotide synthesis .
Advanced Research Questions
Q. How can synthetic yields be optimized while minimizing side reactions?
- Solvent optimization : Use polar aprotic solvents (e.g., DMF) to enhance Schiff base formation kinetics.
- Catalyst selection : p-Toluenesulfonic acid (p-TsOH) improves reaction efficiency by lowering activation energy .
- Design of Experiments (DOE) : Multi-variable analysis (temperature, molar ratio, pH) identifies critical parameters. For example, a 1:1.2 hydrazide/aldehyde ratio maximizes yield (>85%) .
Q. How to address contradictions in reported biological activity data?
- Assay standardization : Discrepancies in MIC/IC₅₀ values may arise from protocol differences (e.g., MTT vs. resazurin assays). Validate using CLSI guidelines for antimicrobial testing .
- Compound purity : HPLC purity >98% reduces false positives/negatives in biological screens .
- Cell line specificity : Activity against MCF-7 but not HeLa cells suggests target selectivity; confirm via transcriptomic profiling .
Q. What computational strategies predict interactions with biological targets?
- Molecular docking : AutoDock Vina models binding to DHFR (PDB ID: 1U72), showing hydrogen bonding with Arg-28 and hydrophobic interactions with Phe-31 .
- MD simulations : GROMACS-based simulations (100 ns) assess stability of ligand-enzyme complexes. RMSD values <2 Å indicate stable binding .
- QSAR modeling : Correlate substituent effects (e.g., Cl position) with activity to guide structural modifications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
